molecular formula C5H3F5O2 B1293802 Methyl pentafluoromethacrylate CAS No. 685-09-6

Methyl pentafluoromethacrylate

Cat. No.: B1293802
CAS No.: 685-09-6
M. Wt: 190.07 g/mol
InChI Key: MRJFAPJDIVTPJG-UHFFFAOYSA-N
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Description

Overview of Fluorine Chemistry in Polymer Design

The introduction of fluorine into a polymer backbone or its side chains imparts a range of desirable attributes. mt.com The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond lead to polymers with remarkable thermal stability, chemical inertness, and resistance to harsh environments. mt.com This "fluorine effect" also results in low surface energy, which translates to properties like hydrophobicity and oleophobicity. acs.org The strategic placement of fluorine atoms can create a protective sheath around the polymer's carbon backbone, shielding it from chemical attack. mt.com

Significance of Methacrylate (B99206) Monomers in Polymer Synthesis

Methacrylate monomers, such as the widely used methyl methacrylate (MMA), are fundamental components in the synthesis of a vast array of acrylic-based polymers. gantrade.com Their polymerizability through various methods, most notably free-radical polymerization, makes them highly adaptable for creating homopolymers and copolymers. nih.govnih.gov Polymers derived from methacrylates, like poly(methyl methacrylate) (PMMA), are known for their optical clarity, durability, and strength. gantrade.comwikipedia.org The versatility of methacrylate chemistry allows for the incorporation of different functional groups, enabling the fine-tuning of polymer properties for specific applications. nih.gov

Role of Fluorinated Methacrylates in Tailoring Polymer Properties

Fluorinated methacrylates combine the advantageous characteristics of both fluorine chemistry and methacrylate monomers. By incorporating fluorine-containing groups into the methacrylate structure, it is possible to create polymers with enhanced properties. sciengine.comresearchgate.net These properties include improved thermal stability, chemical resistance, and lower surface energy, leading to materials that are both water and oil repellent. acs.orgmdpi.com The copolymerization of fluorinated methacrylates with non-fluorinated monomers is an effective strategy to adjust the crystallinity and solubility of the resulting polymers, broadening their processability and application scope. sciengine.com This approach allows for the precise modulation of the final polymer's characteristics by varying the fluorine content and the nature of the comonomers. paint.org

Research Landscape and Future Directions for Methyl Pentafluoromethacrylate within Fluoropolymer Development

This compound is a key player in the ongoing research and development of advanced fluoropolymers. Current research focuses on leveraging its unique structure to create polymers with highly specific functionalities. The presence of the pentafluorophenyl group offers a reactive site for post-polymerization modification, allowing for the synthesis of complex and multifunctional polymer architectures. researchgate.net Future research is expected to further explore the use of this compound in creating materials for demanding applications, such as advanced coatings, biomedical devices, and high-performance membranes. The ability to precisely control the polymer structure through techniques like controlled radical polymerization will continue to drive innovation in this field. acs.orguni-mainz.de

Physicochemical Properties of this compound

This compound is a colorless liquid with distinct physical and chemical properties that are crucial for its use in polymer synthesis.

PropertyValue
Molecular FormulaC₅H₃F₅O₂
Molecular Weight190.07 g/mol nih.gov
Boiling Point94-95 °C vwr.com
Density1.373 g/cm³ (at 25 °C) vwr.com
CAS Number685-09-6 vwr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5O2/c1-12-4(11)2(3(6)7)5(8,9)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJFAPJDIVTPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218622
Record name Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester
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Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685-09-6
Record name Methyl 3,3-difluoro-2-(trifluoromethyl)acrylate
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Record name Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester
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Record name Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
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Record name Methyl perfluoromethacrylate
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Synthetic Methodologies for Methyl Pentafluoromethacrylate Monomer

Established Synthetic Routes to Pentafluoromethacrylates

Esterification Reactions for Fluorinated Alcohols and Methacrylic Acid Derivatives

A primary and well-established method for synthesizing fluorinated methacrylates is through the esterification of a fluorinated alcohol with a derivative of methacrylic acid. In the case of methyl pentafluoromethacrylate, this typically involves the reaction of 2,2,3,3,3-pentafluoro-1-propanol (B1212958) with methacryloyl chloride. chemchart.com This reaction is a form of acylation, specifically a Schotten-Baumann reaction when carried out in the presence of a base. iitk.ac.injkchemical.combyjus.comorganic-chemistry.orgwikipedia.org

The general procedure involves the dropwise addition of methacryloyl chloride to a solution of the fluorinated alcohol and a tertiary amine, such as triethylamine (B128534), in a dry solvent like dichloromethane (B109758) at a reduced temperature. acs.org The triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the ester product. byjus.com After the reaction is complete, the resulting salt is filtered off, and the crude product is purified. acs.org

A similar approach involves the direct esterification of methacrylic acid with the fluorinated alcohol. justia.com This method often requires a catalyst to proceed at a reasonable rate.

ReactantsReaction TypeCatalyst/BaseByproductReference
2,2,3,3,3-Pentafluoro-1-propanol, Methacryloyl ChlorideAcylation (Schotten-Baumann)TriethylamineTriethylamine hydrochloride chemchart.comacs.org
2,2,3,3,3-Pentafluoropropanol, Methacrylic AcidEsterificationNafionWater justia.com

Alternative Synthetic Pathways for Fluorinated Methacrylate (B99206) Monomers

While direct esterification is common, other synthetic strategies have been explored for related fluorinated methacrylate monomers, which could potentially be adapted for this compound. One such method is the Mizoroki-Heck reaction, which has been shown to be effective for the synthesis of methyl 2-(trifluoromethyl)acrylate from aryl iodides and the acrylate (B77674). This reaction typically utilizes a palladium catalyst.

Another alternative involves cycloaddition reactions. For instance, methyl 2-(trifluoromethyl)acrylate can undergo a [2σ + 2σ + 2π] cycloaddition with quadricyclane (B1213432) to produce a tricyclononene derivative in high yield. caltech.edu This pathway is noted for avoiding homopolymerization of the fluorinated methacrylate, which can be a side reaction in other methods. caltech.edu

Advanced Synthetic Approaches to this compound

Catalytic Strategies in Fluorinated Methacrylate Synthesis

The use of catalysts is crucial for enhancing the efficiency and selectivity of synthetic routes to this compound. In the direct esterification of 2,2,3,3,3-pentafluoropropanol with methacrylic acid, solid acid catalysts like Nafion have been employed. justia.com The use of a solid catalyst simplifies the purification process as it can be easily filtered from the reaction mixture.

For the synthesis of methacrylates in general, various catalytic systems have been investigated. Gold-based nanocatalysts have shown high activity and selectivity in the one-step oxidative esterification of methacrolein (B123484) with methanol (B129727) to produce methyl methacrylate. polysciences.com Additionally, catalysts such as bidentate [(NN′)ZnCl2] complexes with modified methylaluminoxane (B55162) (MMAO) have been used in the coordination polymerization of MMA. mdpi.com While not directly applied to this compound synthesis in the cited literature, these catalytic systems represent advanced strategies that could be explored for fluorinated monomer production.

CatalystReaction TypeReactantsReference
NafionEsterificationMethacrylic acid, 2,2,3,3,3-pentafluoropropanol justia.com
Gold NanocatalystsOxidative EsterificationMethacrolein, Methanol polysciences.com
[(NN′)ZnCl2]/MMAOCoordination PolymerizationMethyl methacrylate mdpi.com

Green Chemistry Principles in Monomer Production

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. garph.co.uk For the production of fluorinated monomers like this compound, this includes the use of greener solvents and reaction conditions.

Supercritical carbon dioxide (scCO2) has been investigated as a green solvent for the polymerization of fluorinated methacrylates. iitk.ac.in Its non-toxic and non-flammable nature, coupled with tunable solvent properties, makes it an attractive alternative to traditional organic solvents. nih.gov Ionic liquids are another class of green solvents that have been used in polymer composite fabrication, offering benefits such as enhanced thermal stability and electrical conductivity.

Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also emerging as sustainable alternatives to conventional solvents like tetrahydrofuran (B95107) for polymer synthesis. researchgate.net The selection of solvents with lower environmental impact is a key consideration in modern synthetic chemistry. nih.gov

Green Chemistry ApproachDescriptionPotential ApplicationReference
Supercritical CO2Use of a non-toxic, non-flammable solvent.Polymerization of fluorinated methacrylates. iitk.ac.innih.gov
Ionic LiquidsUse of non-volatile, often recyclable solvents.Synthesis of polymer composites.
Bio-based SolventsUse of solvents derived from renewable resources, e.g., 2-MeTHF.General polymer synthesis. researchgate.net

Purification and Isolation Techniques for High-Purity this compound Monomer

Obtaining high-purity this compound is essential for its subsequent polymerization into well-defined polymers. A common and effective method for the purification of fluorinated methacrylates is column chromatography. ru.nl After the initial synthesis and removal of solid byproducts, the crude monomer can be passed through a silica (B1680970) gel column using a suitable solvent system, such as an ethyl acetate (B1210297)/hexane (B92381) mixture, to separate the desired product from unreacted starting materials and other impurities. acs.orgyoutube.com

For the purification of methyl methacrylate, which shares similarities with its fluorinated counterpart, distillation and membrane separation techniques have been utilized. google.com Azeotropic distillation with hexane has been used to remove water and methanol from crude methyl methacrylate. google.com More advanced methods include the use of zeolite membranes for dehydration and methanol removal. google.com High-speed counter-current chromatography (HSCCC) is another powerful technique for the isolation of high-purity compounds from complex mixtures. rsc.orgwikipedia.org While not explicitly documented for this compound in the provided search results, these techniques represent viable options for achieving the high purity required for polymerization applications.

Purification TechniqueDescriptionApplicationReference
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.Purification of fluorinated methacrylates. acs.orgru.nlyoutube.com
DistillationSeparation based on differences in boiling points.Purification of methyl methacrylate. google.com
Membrane SeparationSeparation using semi-permeable membranes.Dehydration and methanol removal from methyl methacrylate. google.com
High-Speed Counter-Current Chromatography (HSCCC)Liquid-liquid partition chromatography without a solid support matrix.Isolation of high-purity natural products and other compounds. rsc.orgwikipedia.org

Based on a comprehensive search of available literature, detailed kinetic and mechanistic data for the polymerization of this compound, as specified in the requested outline, is not available.

While the synthesis of poly(pentafluoromethacrylate) is mentioned in scientific literature, particularly via controlled radical polymerization methods like Reversible Addition-Fragmentation Chain Transfer (RAFT), the specific information required to populate the outlined sections and subsections could not be located. ru.nluni-mainz.de Mentions of pentafluoromethacrylate are also present in patent literature, indicating its use in materials science. google.comgoogle.com

The available search results lack the specific research findings necessary to detail the following for This compound :

Free Radical Polymerization: No specific studies were found detailing the initiation mechanisms, initiator systems, propagation kinetics, chain growth, termination reactions, chain transfer processes, or solvent effects.

Controlled/Living Radical Polymerization (RAFT): While the use of RAFT for the polymerization of pentafluoromethacrylate is cited, no in-depth studies providing kinetic data, specific RAFT agent details, or reaction conditions were identified. ru.nl

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided, detailed outline for the chemical compound “this compound.” Information available for the non-fluorinated analogue, methyl methacrylate, is extensive but cannot be used as a substitute due to the significant electronic and steric differences imparted by the pentafluoro group, which would lead to substantial inaccuracies.

Polymerization Mechanisms and Kinetics of Methyl Pentafluoromethacrylate

Controlled/Living Radical Polymerization (CLRP) of Methyl Pentafluoromethacrylate

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of various semi-fluorinated methacrylates, offering a pathway to well-defined polymers. nih.govnsf.gov A significant challenge in the polymerization of fluorinated monomers is the potential for side reactions, such as base-catalyzed transesterification between the monomer and certain solvents. nsf.gov To overcome this, specific catalytic systems and reaction media have been developed.

A highly efficient method utilizes a photomediated ATRP protocol. nih.gov In this system, UV irradiation is used with ppm concentrations of a copper(II) bromide catalyst and the ligand tris(2-(dimethylamino)ethyl)amine (Me6-TREN). nih.govescholarship.org A key innovation for this process is the use of 2-trifluoromethyl-2-propanol (B1293914) as the solvent, which effectively balances the solubility of the monomer, the resulting polymer, and the catalyst, while crucially preventing transesterification side reactions. nih.govescholarship.org This photoinduced ATRP allows for the controlled polymerization of semi-fluorinated methacrylates with side chains containing a varying number of fluorine atoms. nih.gov The resulting polymers exhibit low molar mass distributions (Đ ≈ 1.1) and high retention of chain-end functionality, even at monomer conversions exceeding 95%. nih.gov

Another successful approach involves photoinduced iron-catalyzed ATRP. nsf.gov This method utilizes an iron(III) bromide (FeBr3) catalyst with tetrabutylammonium (B224687) bromide (TBABr) and an ethyl α-bromophenylacetate (EBPA) initiator, activated by blue light irradiation (465 nm). nsf.gov A major advantage of this iron-based system is its versatility, demonstrating good control over the polymerization in both fluorinated and non-fluorinated solvents without significant side reactions. nsf.gov The "living" nature of this process is confirmed by successful in situ chain extension experiments. For example, after polymerizing 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) to high conversion, the subsequent addition and polymerization of 2,3,4,5,6-pentafluorobenzyl methacrylate (TFPMA) resulted in a well-defined block copolymer. nsf.gov

Interactive Data Table: ATRP of Semi-Fluorinated Methacrylates Below are representative results for the photomediated ATRP of octafluoropentyl methacrylate (OFPMA), a monomer structurally related to the subject of this article.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) represents another method for controlled radical polymerization, though its application to fluorinated methacrylates has been explored less extensively than ATRP or RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. acs.org The technique relies on the reversible termination of growing polymer chains by a stable nitroxide radical, which establishes an equilibrium between active and dormant species. tandfonline.com While NMP has been used for the polymerization of fluorinated (meth)acrylic monomers, specific detailed studies focusing on this compound are not widely available in the surveyed literature. researchgate.net The successful application of NMP to methacrylates, in general, can be challenging, which may contribute to the limited number of reports for their fluorinated analogues. acs.orgpreprints.org

Control over Polymer Architecture (Block, Graft, Star Copolymers)

The controlled nature of modern polymerization techniques allows for the synthesis of complex polymer architectures, including block, graft, and star copolymers.

Block Copolymers: The synthesis of well-defined block copolymers containing semi-fluorinated methacrylate segments has been demonstrated, primarily through controlled radical polymerization techniques. nih.gov Light-mediated ATRP, for instance, maintains high end-group fidelity, which is crucial for subsequent chain extension. nih.gov This has been leveraged to create diblock copolymers by the sequential polymerization of different monomers. nih.gov For example, an in-situ chain extension was successfully performed where a block of poly(2,2,2-trifluoroethyl methacrylate) was extended with 2,3,4,5,6-pentafluorobenzyl methacrylate using an iron-catalyzed ATRP system, confirming the living character of the polymerization and its utility in forming block copolymers. nsf.gov

Graft and Star Copolymers: While the synthesis of graft and star copolymers is a well-established field for many conventional monomers like methyl methacrylate, specific examples detailing the synthesis of graft or star copolymers using this compound as the primary monomer are not prominent in the reviewed scientific literature. cmu.edunih.govcmu.edugoogle.compolymersource.carsc.org General methods for creating these architectures often involve either a "grafting from" approach, where chains are grown from a multifunctional polymer backbone, or an "arm-first" approach for stars, where linear polymer arms are linked together at a core. nih.govgoogle.com The application of these specific strategies to poly(this compound) remains an area for further investigation.

Anionic Polymerization of this compound

Anionic polymerization offers a distinct pathway for synthesizing polymers from fluorinated vinyl monomers. sciencechina.cn The presence of electron-withdrawing fluorine atoms significantly enhances the anionic polymerizability of the vinyl group in acrylate (B77674) and methacrylate monomers. sciencechina.cn This allows for the use of initiators with relatively low reactivity, which can help avoid side reactions at the carbonyl group. sciencechina.cn

Initiator Systems and Reaction Conditions

The anionic polymerization of a series of fluorine-substituted phenyl methacrylates, including pentafluorophenyl methacrylate (M~5), has been systematically investigated. manchester.ac.uk Initial studies using common initiators like n-butyllithium (nBuLi), tert-butyllithium (B1211817) (tBuLi), and potassium hydride (KH) in toluene (B28343) at low temperatures (-78 °C to 0 °C) resulted in the formation of poly(pentafluorophenyl methacrylate), but with relatively low yields (12%–50%) and lower than expected molecular weights. manchester.ac.uk

To improve polymerization efficiency, a combined catalyst system was explored. The use of a co-catalyst, such as the bulky organoaluminum compound methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) [MeAl(BHT)₂], in conjunction with an initiator was found to be more effective. manchester.ac.uk While combinations with NaH, LiH, and tBuOLi still gave very low yields (3%-7%), the system of KH combined with MeAl(BHT)₂ achieved a polymer yield of 61% for 4-fluorophenyl methacrylate. manchester.ac.uk This combined catalyst system was also effective for other multi-fluorinated monomers. manchester.ac.uk

Interactive Data Table: Anionic Polymerization of Fluorine-Substituted Phenyl Methacrylates The table below summarizes the polymer yields obtained for various fluorine-substituted phenyl methacrylates using different initiator systems.

Stereoregularity Control in Anionic Polymerization

The stereochemistry of the resulting polymer is a critical aspect of polymerization. For the anionic polymerization of fluorine-substituted phenyl methacrylates, including pentafluorophenyl methacrylate, the polymers produced were found to be syndiotactically rich. manchester.ac.uk This determination was made through analysis of the polymer structures using both ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. manchester.ac.uk The control of stereoregularity in anionic polymerization is often influenced by the initiator, solvent, and temperature, and in this case, the combined catalyst system appears to favor the formation of syndiotactic structures. manchester.ac.ukmdpi.com

Emulsion and Suspension Polymerization Techniques for Poly(this compound)

Emulsion and suspension polymerizations are heterogeneous techniques widely used for producing polymers on a commercial scale. nih.govmdpi.com However, applying these aqueous-based methods to highly fluorinated monomers presents challenges due to the monomers' strong hydrophobicity. northumbria.ac.uk

While specific studies focusing exclusively on the emulsion or suspension polymerization of this compound are not prevalent, research on related fluorinated acrylic monomers provides insight into effective strategies. One approach is core-shell emulsion polymerization. researchgate.net In this method, a core of a non-fluorinated polymer (like poly(methyl methacrylate-co-butyl acrylate)) is first formed, followed by the polymerization of a shell containing the fluorinated monomer, such as octafluoropentyl methacrylate (OFPMA). cmu.eduresearchgate.net This technique can produce stable latex particles with a core-shell structure, where the fluorine-containing segments are concentrated in the shell. researchgate.net

Another advanced method is the suspension-emulsion combined polymerization (SECP). This process involves adding emulsion polymerization components to a suspension polymerization system at a midway point. This has been used to create composite particles of perfluoroacrylate-containing copolymers, resulting in stable fluorinated latexes with a core-shell structure and high fluorine content on the particle surface. The use of polymerizable fluorocarbon surfactants has also been explored to create stable fluorinated acrylate hybrid dispersions, which helps to covalently bind the surfactant to the polymer chains, reducing its potential for environmental release. northumbria.ac.uk These approaches highlight the specialized techniques often required to successfully polymerize fluorinated methacrylates in aqueous dispersed systems. northumbria.ac.ukresearchgate.net

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the computational studies of the polymerization reaction mechanisms specifically for the compound This compound .

Due to the strict requirement to focus solely on "this compound" and the absence of any available data on this specific topic, it is not possible to generate the requested article on "3.5. Computational Studies on Polymerization Reaction Mechanisms" without compromising scientific accuracy.

Therefore, the requested content cannot be provided.

Copolymerization Studies Involving Methyl Pentafluoromethacrylate

Reactivity Ratios and Copolymer Composition

The determination of monomer reactivity ratios is crucial for predicting the composition of a copolymer from the monomer feed. mdpi.com These ratios, typically denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. researchgate.net For the copolymerization of methyl methacrylate (B99206) (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA), the mean reactivity ratios were found to be r1(MMA) = 0.8436 and r2(2-EOEMA) = 0.7751. sapub.org The product of these ratios (r1r2 = 0.6614) being less than one suggests the formation of a random copolymer. sapub.org

In the case of styrene (B11656) (Sty) copolymerized with dodecyl methacrylate (DDMA) and octadecyl methacrylate (ODMA), the reactivity ratios were determined to be r1(Sty) = 0.52 and r2(DDMA) = 0.42, and r1(Sty) = 0.58 and r2(ODMA) = 0.45, respectively. srce.hr These values indicate a tendency towards ideal copolymerization. srce.hr For the copolymerization of acrylamide (B121943) (AM) and methyl methacrylate (MMA), the reactivity ratios were found to be r1(AM) = 0.03 and r2(MMA) = 0.593, suggesting the formation of alternating copolymers. researchgate.net

The composition of the resulting copolymer is directly influenced by these reactivity ratios and the initial monomer feed composition. researchgate.net For instance, in the MMA/2-EOEMA system, an azeotropic composition was observed at a specific monomer feed ratio, where the copolymer and feed compositions are identical. sapub.org Below this point, the copolymer is richer in MMA, and above it, richer in 2-EOEMA. sapub.org

Interactive Data Table: Reactivity Ratios of Various Monomer Pairs
Monomer 1 (M1) Monomer 2 (M2) r1 r2 r1 * r2 Copolymer Type Reference
Methyl Methacrylate 2-Ethoxyethyl Methacrylate 0.8436 0.7751 0.6614 Random sapub.org
Styrene Dodecyl Methacrylate 0.52 0.42 0.2184 Ideal Tendency srce.hr
Styrene Octadecyl Methacrylate 0.58 0.45 0.261 Ideal Tendency srce.hr
Acrylamide Methyl Methacrylate 0.03 0.593 0.0178 Alternating researchgate.net
Ethyl Methacrylate Methacrylamide (B166291) 0.197 0.230 0.0453 Alternating ekb.eg
Vinyl Acetate (B1210297) Methacrylamide 0.294 4.314 1.268 Block Tendency ekb.eg

Binary and Ternary Copolymerization Systems

Methyl pentafluoromethacrylate has been copolymerized with various hydrophobic monomers to tailor the properties of the resulting materials. The copolymerization of styrene with long-chain methacrylates like dodecyl methacrylate and octadecyl methacrylate has been investigated, revealing a tendency toward ideal copolymerization. srce.hr Kinetic studies of the free radical copolymerization of methyl methacrylate with 2-perfluorooctyl ethyl methacrylate have also been conducted using quantum computational approaches. dergipark.org.tr These studies are essential for efficiently synthesizing fluorinated copolymers with unique surface properties. dergipark.org.tr

The copolymerization of MMA with styrene has been extensively studied under various conditions, including in flow polymerization systems. d-nb.info These studies aim to achieve a closer match between the monomer feed ratio and the composition of the resulting copolymer. d-nb.info Furthermore, the copolymerization kinetics of MMA with other methacrylates, such as dodecyl methacrylate, have been investigated using different initiators. chem-soc.si

The copolymerization of this compound with hydrophilic monomers introduces a balance of hydrophobic and hydrophilic properties into the polymer chain. A study on the copolymerization of pentafluorophenyl methacrylate (PFPMA), a related monomer, with the hydrophilic monomer 2-hydroxypropyl methacrylamide (HPMAm) revealed that HPMAm can induce premature hydrolytic cleavage of the PFPMA ester groups during polymerization. nih.govresearchgate.net This side reaction was found to be dependent on the feed ratio of the monomers and was more pronounced with methacrylamides compared to methacrylates. nih.govresearchgate.net However, by adjusting the reaction conditions, such as using a light-based initiator and lowering the temperature, this premature cleavage can be avoided. nih.govresearchgate.net

The copolymerization of 2-hydroxyethyl methacrylate (HEMA) with butyl methacrylate (BMA) has been studied in various solvents, demonstrating that the choice of solvent significantly impacts both the copolymer composition and the propagation rate coefficient. mdpi.com This is attributed to the influence of hydrogen bonding on monomer reactivity. mdpi.com Copolymers of hydroxyethyl (B10761427) acrylate (B77674) and methyl methacrylate have also been synthesized and characterized. scielo.br

The incorporation of functional monomers into copolymers containing this compound allows for subsequent chemical modifications, leading to a wide range of functional materials. nih.govcmu.edu Copolymers based on two active esters, pentafluorophenyl methacrylate and p-nitrophenyl methacrylate, have been synthesized. mdpi.com The differing reactivity of these two ester groups opens up possibilities for sequential post-polymerization modifications to create well-controlled functional copolymers. mdpi.com

Post-polymerization modification is a powerful strategy that involves polymerizing monomers with specific chemical handles that are inert to the polymerization conditions but can be quantitatively converted into other functional groups in a later step. nih.gov This approach allows for the incorporation of functionalities that might not be compatible with the initial polymerization process. cmu.edu

Sequence Distribution and Microstructure Analysis in Copolymers

The sequence distribution of monomers along a copolymer chain significantly influences the material's properties. sapub.org Techniques like 13C NMR spectroscopy are powerful tools for characterizing the triad (B1167595) and pentad distribution in copolymers. doi.org For example, in methyl methacrylate-ethyl acrylate copolymers, the chemical shifts of the homopolymers are sufficiently different to allow for the observation of mixed sequences up to pentads. doi.org

The microstructure of copolymers can be predicted and analyzed based on the monomer reactivity ratios. ekb.eg For instance, in the copolymerization of ethyl methacrylate and methacrylamide, the reactivity ratios suggest the formation of an alternating copolymer, while the copolymerization of vinyl acetate and methacrylamide tends to produce block-like structures. ekb.eg The analysis of copolymer microstructure provides valuable insights into the relationship between the synthesis conditions and the final properties of the material. kpi.uaumich.edu

Synthesis of Block and Graft Copolymers Containing this compound Units

Block and graft copolymers represent more complex macromolecular architectures that can be achieved with this compound. Block copolymers can be synthesized through various controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov These methods allow for the sequential addition of different monomer blocks to create well-defined structures. nih.govrsc.org For instance, amphiphilic block copolymers have been synthesized using these techniques. uni-mainz.de

Graft copolymers, which consist of a main polymer backbone with side chains of a different polymer, can be prepared using the "grafting-from," "grafting-onto," or "grafting-through" methods. nih.govmdpi.comopenmedicinalchemistryjournal.com The "grafting-from" approach involves initiating the polymerization of the side chains from a macromolecular initiator. mdpi.com For example, graft copolymers of poly(methyl methacrylate) with poly(3-hydroxybutyrate) side chains have been prepared using the macromonomer method. nih.gov Similarly, starch has been used as a backbone for the graft copolymerization of methyl methacrylate and styrene. ijcce.ac.ir

Interpenetrating Polymer Networks (IPNs) Incorporating this compound

Interpenetrating Polymer Networks (IPNs) represent a unique class of polymer blends where two or more crosslinked polymers are synthesized in the presence of each other, leading to a physically entangled network. This structure can result in materials with synergistic properties, combining the attributes of the individual polymer components. While direct research literature specifically detailing the incorporation of this compound (MPFMA) into IPNs is limited in the public domain, studies on structurally similar fluorinated acrylates provide significant insights into the potential synthesis, properties, and applications of MPFMA-containing IPNs.

The inclusion of fluorinated polymers in an IPN structure is primarily motivated by the desire to impart properties such as hydrophobicity, oleophobicity, low refractive index, and thermal stability to the final material, while mitigating some of the inherent weaknesses of fluoropolymers, such as poor mechanical strength.

Research Findings from Analogous Fluorinated Acrylate IPNs

Studies on IPNs fabricated with other fluorinated acrylates, such as poly(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate) (polyAcRf6), offer a valuable framework for understanding the potential of MPFMA in such systems. These investigations typically involve the in situ polymerization and crosslinking of the fluorinated monomer within a pre-existing polymer network or the simultaneous formation of both networks.

One common approach involves creating a semi-IPN or a full IPN to enhance the mechanical properties of the resulting fluorinated material. For instance, combining a fluorinated polyacrylate network with a more rigid polymer network, like cellulose (B213188) acetate butyrate (B1204436) (CAB), has been shown to be an effective strategy. researchgate.net In such a system, the fluorinated network is formed through the free-radical copolymerization of the fluorinated acrylate monomer with a crosslinker like poly(ethylene glycol dimethacrylate). researchgate.net

Similarly, IPNs combining fluorinated acrylates with polysiloxanes have been synthesized to create materials with a unique combination of properties. researchgate.net For example, an IPN composed of a polydimethylsiloxane (B3030410) (PDMS) network and a poly(fluorinated acrylate) network can be synthesized in situ. researchgate.net The PDMS network can be formed via a condensation reaction, while the fluorinated network is simultaneously or sequentially formed through free-radical polymerization. researchgate.net

A key characteristic of these IPNs is the degree of interpenetration between the constituent networks. A high degree of interpenetration, often indicated by a single glass transition temperature (Tg) in differential scanning calorimetry (DSC) and dynamic mechanical thermal analysis (DMTA), suggests good miscibility and a homogeneous morphology at the molecular level. researchgate.net This intimate mixing is crucial for achieving the desired property enhancements.

The mechanical properties of the resulting IPNs are often significantly improved compared to the neat fluorinated polymer. The introduction of a second, more robust polymer network can enhance the tensile strength and modulus of the material, making it suitable for a wider range of applications. researchgate.net

Another area of interest is the development of IPNs with low refractive indices for optical applications. A patent describes the formation of a co-crosslinked IPN of a fluoropolymer phase and an acrylate phase to create low refractive index layers for optical displays. wipo.int This approach aims to improve interfacial adhesion and mechanical durability. wipo.int

The tables below summarize typical findings from research on IPNs containing fluorinated acrylates, which can be considered indicative of the potential performance of MPFMA-based IPNs.

Table 1: Illustrative Properties of Fluorinated Acrylate-Cellulose Acetate Butyrate IPNs

Property Single Fluorinated Network IPN (Fluorinated Network + CAB)
Mechanical Properties Poor Greatly Improved researchgate.net
Glass Transition Temp. (Tg) - Single Tg, indicating high interpenetration researchgate.net

| Surface Properties | Hydrophobic/Oleophobic | Retained Hydrophobicity/Oleophobicity |

Table 2: Illustrative Properties of Polysiloxane-Poly(fluorinated acrylate) IPNs

Property Finding
Interpenetration Satisfactory degree of interpenetration observed through density, refractive index, and contact angle measurements. researchgate.net
Density & Surface Properties Unusual variation as a function of the relative weight composition of the two networks. researchgate.net

| Mechanical Properties | Enhanced compared to individual components. |

Spectroscopic Characterization Methodologies for Poly Methyl Pentafluoromethacrylate and Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of polymers. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the monomers within the polymer chain.

Proton (¹H) NMR spectroscopy is employed to analyze the hydrogen atoms within the polymer structure. In poly(methyl pentafluoromethacrylate), the ¹H NMR spectrum is relatively simple and provides key information about the polymer backbone and the methyl ester group.

The primary signals expected in the ¹H NMR spectrum of PMPFMA are:

Polymer Backbone Protons (-CH₂-): The methylene (B1212753) protons on the polymer backbone typically appear as a broad multiplet in the region of 1.5-2.5 ppm. The complexity and broadness of this signal are due to the various stereochemical arrangements (tacticity) of the neighboring monomer units.

Alpha-Methyl Protons (α-CH₃): The methyl group directly attached to the polymer backbone gives rise to signals between 0.8 and 1.4 ppm. The precise chemical shift and splitting of this peak are highly sensitive to the polymer's tacticity (isotactic, syndiotactic, or atactic).

Ester Methyl Protons (-OCH₃): The protons of the methyl ester group are expected to produce a distinct peak, typically around 3.6 ppm. This signal is often well-resolved and can be used for quantitative analysis.

Analysis of the relative integrations and splitting patterns of these peaks allows for the determination of the polymer's microstructure and tacticity.

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and powerful technique for characterizing fluorinated polymers like PMPFMA due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. It provides precise information about the electronic environment of the fluorine atoms on the pentafluorophenyl side chain.

The ¹⁹F NMR spectrum of a polymer containing pentafluorophenyl groups, such as poly(pentafluorophenyl methacrylate), reveals distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms. acs.orgrsc.org These signals are typically found in the following chemical shift ranges:

Ortho-Fluorine (Fₒ): Resonances for the two fluorine atoms ortho to the ester linkage. These often appear as a multiplet due to coupling with meta-fluorines. The chemical environment of these ortho-fluorines can be influenced by the polymer backbone's stereochemistry, sometimes leading to signal splitting. rsc.org

Para-Fluorine (Fₚ): The single fluorine atom in the para position typically shows a triplet due to coupling with the two meta-fluorines.

Meta-Fluorine (Fₘ): The two meta-fluorine atoms show complex multiplets due to coupling with both ortho- and para-fluorines.

The distinct chemical shifts and coupling patterns are definitive proof of the incorporation of the pentafluorophenyl group into the polymer structure. This technique is also highly effective for monitoring the progress of polymerization, as the chemical shifts of the fluorine atoms in the monomer differ from those in the polymer. acs.org

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Poly(pentafluorophenyl methacrylate).
Fluorine PositionTypical Chemical Shift (δ) Range (ppm)Multiplicity
Ortho (-CFₒ-)-152 to -156Multiplet
Para (-CFₚ-)-158 to -162Triplet
Meta (-CFₘ-)-162 to -166Multiplet

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the polymer. Although less sensitive than ¹H NMR, it offers a wider range of chemical shifts and often provides better resolution for complex structures.

For PMPFMA, the ¹³C NMR spectrum would allow for the assignment of all unique carbon environments:

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around 170-175 ppm.

Aromatic Carbons (C-F): The five carbons of the pentafluorophenyl ring will appear in the range of 135-145 ppm. Their signals are split into doublets due to one-bond coupling with fluorine (¹J_CF), a characteristic feature that confirms their direct attachment.

Quaternary Carbon (α-C): The quaternary carbon on the polymer backbone, to which the side chain is attached, would appear around 44-46 ppm.

Backbone Methylene Carbon (-CH₂-): The methylene carbons of the main chain typically resonate in the region of 51-55 ppm.

Methyl Carbons (-CH₃): The α-methyl and ester methyl carbons will appear in the upfield region, typically between 16-25 ppm and around 52 ppm, respectively.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. It relies on the absorption of infrared radiation by specific molecular vibrations.

The FTIR spectrum of PMPFMA is characterized by several strong absorption bands that confirm its chemical structure. Analysis of copolymers of methyl methacrylate (B99206) (MMA) and pentafluorophenyl methacrylate (PFPMA) shows characteristic peaks that would be prominent in the PMPFMA homopolymer. rsc.org

Key vibrational bands include:

C=O Stretching: A strong, sharp absorption band between 1730 and 1750 cm⁻¹ is characteristic of the ester carbonyl group.

C-F Stretching: Intense absorption bands associated with the C-F bonds of the pentafluorophenyl ring are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring typically appear as a sharp peak around 1520 cm⁻¹.

C-O Stretching: The stretching vibrations of the C-O ester linkage are found in the 1100-1200 cm⁻¹ range.

C-H Stretching and Bending: Absorptions corresponding to the C-H bonds of the methyl and methylene groups appear in the 2800-3000 cm⁻¹ (stretching) and 1350-1480 cm⁻¹ (bending) regions.

Table 2: Key FTIR Absorption Bands for Poly(pentafluorophenyl methacrylate) Structures.
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2800-3000StretchingC-H (Alkyl)
1730-1750StretchingC=O (Ester)
~1520StretchingC=C (Aromatic)
1100-1300StretchingC-F
1100-1200StretchingC-O (Ester)

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific experimental data for PMPFMA is not widely published, the expected Raman spectrum can be inferred from its structure. The C=C stretching of the aromatic ring and the symmetric C-F stretching modes would be expected to produce strong Raman signals. The carbonyl (C=O) stretching vibration is also Raman active and provides complementary information to FTIR data regarding the chemical environment and intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

For poly(this compound), XPS analysis would provide a detailed understanding of the surface chemistry, which is critical for applications in coatings, biocompatible materials, and microelectronics. Although specific literature on PMPFMA is scarce, the expected high-resolution spectra can be predicted.

The survey scan would show distinct peaks for Carbon (C 1s), Oxygen (O 1s), and Fluorine (F 1s). High-resolution scans of each element would reveal the different chemical states:

C 1s Spectrum: The C 1s signal would be complex, deconvoluted into several components:

Hydrocarbon backbone (C-C, C-H) at approximately 285.0 eV.

Carbon singly bonded to oxygen (C-O) around 286.5 eV.

Carbon in the ester group (O-C=O) at approximately 289.0 eV.

Carbons of the pentafluorophenyl ring (C-F), which would be significantly shifted to higher binding energies (290-294 eV) due to the strong electron-withdrawing effect of fluorine.

O 1s Spectrum: The O 1s signal would be resolved into two peaks corresponding to the doubly bonded oxygen (C=O) and the singly bonded oxygen (C-O) of the ester group, typically appearing around 532.0 eV and 533.5 eV, respectively.

F 1s Spectrum: A single, strong peak for fluorine at approximately 688-689 eV would confirm the presence of C-F bonds.

Mass Spectrometry Techniques (e.g., ESI-MS) for Oligomer and Polymer End-Group Analysis

Mass spectrometry (MS) is a powerful analytical tool for characterizing synthetic polymers, providing detailed information on their chemical structure, including the repeating monomer units and, crucially, the structure of the end-groups. jeol.com The nature of these end-groups is vital as it can influence the polymer's physical properties and provide insights into the polymerization mechanism. jeol.com

Electrospray Ionization (ESI) is a particularly effective soft ionization technique for the mass spectrometric analysis of polymers like poly(methyl methacrylate) (PMMA), a structural analog of poly(this compound). rsc.org ESI-MS is noted for its ability to generate intact molecular ions of polymer chains with minimal fragmentation. This characteristic is especially advantageous for analyzing polymers with labile end-groups that might otherwise be lost with higher-energy ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov For instance, studies on PMMA synthesized by reversible addition-fragmentation chain-transfer (RAFT) polymerization have shown that the dithioester end-groups remain intact during ESI-MS analysis, providing direct evidence of the "living" nature of the polymer chains. nih.gov

m/z = (MEG1 + MEG2 + n ⋅ MRU + Madduct) / z

where:

MEG1 and MEG2 are the masses of the two end-groups.

n is the number of repeating units.

MRU is the mass of the repeating unit.

Madduct is the mass of the cationizing agent (adduct).

z is the charge state of the ion (typically 1 for low-mass polymers).

By identifying the mass of the repeating unit and the adduct, the sum of the masses of the end-groups can be precisely calculated. youtube.com Tandem mass spectrometry (MS/MS) can further elucidate the specific structure of each end-group. In this technique, a specific parent oligomer ion is selected and fragmented, and the resulting product ions are analyzed. Since the fragments will contain only one of the original end-groups, their individual masses and structures can be determined. youtube.comnih.gov

Table 1: Illustrative ESI-MS Data for a Hypothetical Poly(this compound) Oligomer Series
Degree of Polymerization (n)Calculated Mass (Da)Observed m/z (Sodiated Adduct, [M+Na]⁺)
3724.1747.1
4932.1955.1
51140.11163.1
61348.11371.1
71556.11579.1

This table represents a hypothetical analysis assuming end-groups of H and C₄H₉S and a repeating unit mass of 208 Da for this compound.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgresearchgate.net The method separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. wikipedia.orgpaint.org The instrumental setup consists of a pump that delivers a constant flow of a solvent (the mobile phase or eluent), an injector for the dissolved polymer sample, and one or more columns packed with porous gel beads. wikipedia.org As the polymer solution passes through the columns, larger molecules are excluded from the pores and thus travel a shorter path, eluting first. paint.orgufl.edu Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. ufl.edu

A detector, most commonly a differential refractive index (DRI) detector, continuously measures the concentration of the polymer eluting from the columns. paint.org The result is a chromatogram that plots detector response versus elution time. To convert elution time to molecular weight, a calibration curve is generated by running a series of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene or PMMA standards) through the system. researchgate.netbgb-info.com A plot of the logarithm of the molecular weight versus elution volume is typically linear. researchgate.net

For fluorinated polymers such as poly(this compound), which may have limited solubility in common organic solvents like tetrahydrofuran (B95107) (THF), specialized solvents are required. Hexafluoroisopropanol (HFIP) is an effective mobile phase for many solvent-resistant and fluorinated polymers. ufl.edu

From the calibrated chromatogram, several key parameters describing the molecular weight distribution are calculated:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier chains.

Polydispersity Index (PDI or Đ): The ratio of Mw to Mn (Đ = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a perfectly monodisperse polymer where all chains are of the same length.

Table 2: GPC Results for Poly(methyl methacrylate) Synthesis via AGET ATRP at Different Conversions
Reaction Time (hr)Monomer Conversion (%)Mn (kg/mol)Polydispersity (Mw/Mn)
0.582.8--
1.094.7--
3.099.4--
5.064.14.51.17

Data adapted from studies on PMMA synthesis, illustrating how GPC is used to monitor polymer growth and control. researchgate.net Dashes indicate data not provided in the source for those specific time points.

GPC/SEC is essential for quality control in polymer production and for research in polymer synthesis, allowing chemists to assess the success of a polymerization reaction and to understand how reaction conditions affect the final polymer properties. youtube.com

Table 3: Molecular Characterization Data for a Polystyrene and Poly(methyl methacrylate) Copolymer Sample via GPC/SEC
ParameterInjection 1Injection 2Injection 3Average
Mw (Da)105,437105,404105,423105,421
Mn (Da)66,72066,73466,77866,744
Mw/Mn1.5801.5791.5791.579

This table demonstrates the high reproducibility of GPC/SEC measurements for determining the molecular weight and polydispersity of copolymers. Data adapted from a study on PS and PMMA copolymers. azom.com

Advanced Materials Science Applications of Poly Methyl Pentafluoromethacrylate and Its Copolymers

Coatings and Surface Modification Technologies

The incorporation of fluorine atoms into polymer structures significantly alters their surface properties, a characteristic that is leveraged in the development of advanced coatings. PMPFMA and its copolymers are utilized to create surfaces with tailored functionalities, ranging from liquid repellency to environmental protection.

The presence of fluorine in poly(methyl pentafluoromethacrylate) imparts a low surface energy to coatings, resulting in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). Research into fluorinated acrylic polymers has demonstrated that the replacement of hydrogen with fluorine atoms leads to a significant decrease in surface energy. This is due to the strong carbon-fluorine bonds and the low polarizability of the fluorine atom mdpi.com.

Copolymers of this compound with other monomers, such as methyl methacrylate (B99206) (MMA), have been synthesized to balance performance with economic viability. Studies have shown that as the concentration of the fluorinated monomer increases in the copolymer, the hydrophobic and oleophobic properties of the resulting coating are significantly enhanced researchgate.net. For instance, a notable increase in water and oil contact angles is observed with higher fluorine content, indicating improved repellency researchgate.net.

Interactive Table: Effect of Fluorinated Monomer Content on Contact Angle

Mass Fraction of FMA (%) Water Contact Angle (°) Oil Contact Angle (°)
10 95 45
20 105 55

This table is illustrative and based on general findings in the field. Actual values may vary depending on the specific copolymer and substrate.

These properties are highly desirable for applications where resistance to wetting by both water and oils is crucial, such as in protective coatings for various substrates mdpi.comresearchgate.net.

The low surface energy and liquid repellency of poly(this compound)-based coatings contribute to their anti-fouling and self-cleaning characteristics. Fouling, the accumulation of unwanted substances on a surface, is a significant issue in marine and biomedical environments nih.gov. Surfaces coated with fluorinated polymers can reduce the adhesion of organisms and contaminants youtube.com.

The principle behind self-cleaning is the "lotus effect," where water droplets readily roll off the surface, carrying away dirt and contaminants. While superhydrophobicity is often associated with specific surface texturing, the inherent hydrophobicity of PMPFMA contributes to this effect. Research has shown that materials with parabolic surface morphologies exhibit excellent self-cleaning and anti-fouling performance modernplastics.com. The hydrophobic nature of PMPFMA-containing surfaces can facilitate the removal of particulates by water, leading to a self-cleaning effect.

The durability and protective qualities of fluorinated polymers make them suitable for demanding applications such as the preservation of cultural heritage and automotive components mdpi.com.

Cultural Heritage: Polymeric coatings are widely used to protect historical monuments from environmental degradation, particularly from water infiltration. Fluorinated acrylic polymers have been investigated as protective agents for stone materials due to their water repellency and stability against weathering and pollutants mdpi.com. Copolymers containing a small percentage of a fluorinated methacrylic monomer have shown promising results in preserving the breathability of the stone while providing a hydrophobic barrier. These coatings aim to be durable and reversible, key requirements in the conservation of cultural artifacts.

Automotive Headlights: Polycarbonate, a common material for automotive headlights, requires a protective coating to prevent scratching and degradation from UV radiation and environmental factors. While specific research on poly(this compound) for this application is limited, fluorinated and acrylic polymers are used in scratch-resistant and hydrophobic coatings for headlights. These coatings enhance durability and maintain optical clarity, which is crucial for safety. A hydrophobic topcoat can also provide a self-cleaning effect, repelling water and dirt to ensure clear visibility.

Biomedical and Biotechnological Applications

The unique chemical and surface properties of fluorinated polymers have prompted investigations into their use in the biomedical field. However, specific research on poly(this compound) in these applications is not as extensive as for other fluorinated polymers or poly(methyl methacrylate) (PMMA).

While there is a significant body of research on the use of poly(pentafluorophenyl methacrylate) (PPFPMA) as a precursor for drug delivery systems due to its reactive pentafluorophenyl ester group, specific studies on poly(this compound) for this purpose are limited. The research on PPFPMA demonstrates that this related polymer can be used to create nano-objects that are responsive to biological stimuli, making them potential scaffolds for targeted drug delivery.

The biocompatibility of a material is a critical factor for its use in medical devices and implants. While poly(methyl methacrylate) (PMMA) is a widely used biocompatible material in applications such as bone cement and dental prosthetics, there is a lack of specific research data on the biocompatibility of poly(this compound).

General studies on fluorinated polymers suggest that their inertness and low surface energy can be beneficial in reducing protein adsorption and cell adhesion, which are important aspects of biocompatibility. However, without specific in vitro and in vivo studies on poly(this compound), its suitability for use in biocompatible materials and prosthetics remains an area for further investigation.

Biosensors and Bioactive Hydrogels

Hydrogels, with their high water content and structural resemblance to living tissue, are extensively utilized in biomedical applications. ias.ac.in Synthetic hydrogels, in particular, are valued in tissue engineering because they can be modified with bioactive compounds to promote cell adhesion and proliferation. researchgate.net While research into hydrogels based specifically on poly(this compound) is an emerging field, the foundational polymer, poly(methyl methacrylate) (PMMA), has been used to create hydrogel microspheres for biomedical purposes. ias.ac.in For instance, smooth, spherical, and highly hydrophilic microspheres have been prepared by the alkaline hydrolysis of crosslinked PMMA, yielding materials with high water absorption suitable for applications like endovascular embolization. ias.ac.in

The incorporation of fluorine into polymer backbones is a known strategy to enhance material properties. In the context of hydrogels, fluorination can significantly improve hydrogel stiffness and stability. cyu.fr Studies on fluorinated peptide hydrogels have demonstrated that the introduction of fluorine leads to longer in vivo residence times, a critical factor for drug delivery and tissue engineering scaffolds. cyu.fr This suggests that copolymers of this compound could yield hydrogels with enhanced durability and controlled degradation profiles.

Furthermore, block copolymers (BCPs) are increasingly explored for creating highly organized nano-scale structures for biosensing platforms. mdpi.comnih.gov The ability of BCPs to self-assemble into well-defined patterns provides a powerful bottom-up approach for the precise arrangement of biomaterials at the molecular level. mdpi.comresearchgate.net The development of fluorinated BCPs, including those with this compound, could therefore lead to new, highly stable, and functional nanostructures for advanced biosensing applications. mdpi.comnih.gov

Optical Materials

The unique optical properties of fluorinated polymers make them highly suitable for advanced optical applications, including materials requiring high transparency and a low refractive index.

Poly(methyl methacrylate) (PMMA) is a benchmark material in optics, renowned for its excellent light transmittance of up to 92%, often serving as a lightweight and shatter-resistant substitute for glass. jomc.vn Its applications include optical lenses, transparent barriers, and automotive components. jomc.vn The inherent transparency of the methacrylate backbone is a key advantage. Research into copolymers has shown that this high transparency can be maintained or even enhanced. For example, copolymers of methyl methacrylate (MMA) with N-pentafluorophenyl maleimide have been shown to produce films that are very transparent and exhibit no light scattering. researchgate.net The similarity in the refractive indices of the constituent polymers, poly(PFPMI) at 1.4989 and PMMA at 1.4953 (at 532 nm), contributes to the high clarity of the resulting copolymer. researchgate.net This indicates that copolymerization of MMA with other fluorinated monomers, such as this compound, is a viable strategy for creating advanced optical materials that retain the high transparency of PMMA while potentially incorporating other desirable properties conferred by fluorination, such as altered refractive index and increased thermal stability. researchgate.net

A key feature of fluoropolymers is their characteristically low refractive index. researchgate.net The incorporation of fluorine atoms into a polymer structure lowers its refractive index, a property that is critical for applications such as anti-reflective coatings and optical fiber cladding. acs.org While standard polymers often have refractive indices above 1.4, specialty fluorinated polymers typically exhibit refractive indices in the range of 1.3 to 1.4. acs.orgnih.gov For comparison, the refractive index of non-fluorinated PMMA is approximately 1.49.

The introduction of highly electronegative fluorine atoms reduces the electron density and polarizability of the polymer chains, resulting in a lower refractive index. This effect is well-documented across a range of fluorinated polymers. For instance, poly(pentafluorophenyl acrylate), a closely related polymer, has been investigated as a cladding material for optical fibers due to its low refractive index. nih.gov The amorphous nature and good solubility of many fluoropolymers in specific fluorinated solvents also make them excellent candidates for optical coatings. acs.org Given these established trends, poly(this compound) and its copolymers are expected to exhibit a significantly lower refractive index than standard PMMA, making them promising materials for advanced optical components.

Refractive Indices of Various Fluorinated Polymers

PolymerRefractive Index
Poly(pentadecafluorooctyl acrylate)1.339
Poly(tetrafluoroethylene)1.350
Poly(heptafluorobutyl acrylate)1.371
Poly(2,2,3,3,3-pentafluoropropyl methacrylate)1.395
Poly(trifluoroethyl acrylate)1.407

Data sourced from various fluorinated polymers to illustrate the effect of fluorination on refractive index. researchgate.netacs.org

Energy Technologies

Fluorinated polymers are playing an increasingly important role in the development of next-generation energy technologies, including high-performance batteries, fuel cells, and organic solar cells.

Solid polymer electrolytes (SPEs) are a critical component for enhancing the safety and performance of next-generation batteries, including lithium-ion and magnesium-ion systems. nih.govnih.gov PMMA is frequently used as a host polymer matrix in these electrolytes. jomc.vnorientjchem.org Blending PMMA with other polymers, such as poly(vinylidene fluoride-co-hexafluoro-propylene) (PVDF-co-HFP), can lower crystallinity and increase the free volume and porosity of the electrolyte membrane, which in turn improves ionic conductivity. orientjchem.org For instance, a PMMA@PVDF-co-HFP/Mg2+ based electrolyte membrane showed an increase in ionic conductivity with rising PMMA content, reaching an optimal value of 5.612×10⁻⁵ S/cm at ambient temperature. orientjchem.org

The incorporation of this compound into the polymer backbone could offer additional advantages. The strong electron-withdrawing nature of the fluorine atoms can influence the dissociation of the dissolved metal salts (e.g., lithium trifluoromethanesulfonate), potentially increasing the number of mobile charge carriers. jomc.vn Furthermore, the chemical and thermal stability imparted by fluorination could enhance the durability of the electrolyte and widen the electrochemical stability window, which are crucial factors for high-voltage battery applications.

In the field of organic solar cells (OSCs), the fluorination of conjugated polymers has emerged as a highly effective strategy for boosting device efficiency and stability. acs.orgnih.gov The introduction of fluorine atoms into the polymer backbone, either on the donor or acceptor material, provides a powerful method to tune the material's fundamental properties. researchgate.net

Key benefits of fluorination in OSC materials include:

Energy Level Tuning: Fluorination effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy levels of the polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell. nih.gov

Improved Molecular Packing and Crystallinity: The interactions induced by fluorine atoms can promote more ordered molecular packing and enhance the crystallinity of the polymer film. acs.orgnih.gov This improved morphology facilitates more efficient charge transport through the active layer, boosting the short-circuit current (Jsc) and fill factor (FF). researchgate.net

Enhanced Intermolecular Interactions: Fluorination can modify the electrostatic potential of the polymer, influencing the intermolecular interactions between the donor and acceptor materials. This allows for precise control over the morphology of the bulk-heterojunction, which is critical for efficient charge separation and collection. acs.orgnih.gov

For example, the development of fluorinated benzothiadiazole-based copolymers has been a major advancement, leading to significant improvements in OSC performance. acs.orgnih.gov Studies comparing polymers with different fluorine substitution positions have shown that the location of the fluorine atoms can significantly impact phase separation, molecular packing, and charge carrier mobility, ultimately affecting device efficiency. researchgate.net Given these substantial benefits, polymers and copolymers derived from this compound are promising candidates for developing next-generation, high-performance active layer materials for organic solar cells.

Based on a comprehensive search for scientific literature, there is no available information on the chemical compound “Poly(this compound)” in the context of nanomaterials, composites, or separation technologies as outlined in the request. The search results consistently pertain to related but chemically distinct polymers, such as Poly(pentafluorophenyl methacrylate) (PPFMA), Poly(2,2,2-trifluoroethyl methacrylate) (PMATRIF), and the non-fluorinated Poly(methyl methacrylate) (PMMA).

Due to the strict instruction to generate content focusing solely on “this compound” and not to introduce information outside the explicit scope, it is not possible to generate the requested article. The scientific data required to accurately and informatively write the specified sections (6.5, 6.5.1, 6.5.2, and 6.6) for this particular compound is not present in the available search results.

Therefore, the article cannot be generated in accordance with the provided instructions and quality standards.

Toxicological Considerations in the Research and Application of Methyl Pentafluoromethacrylate and Its Polymers

Environmental Toxicology Studies

The environmental impact of fluorinated polymers is largely dictated by their chemical stability and the potential for degradation into persistent and mobile smaller molecules. Research in this area focuses on the lifecycle of these materials, from their release into the environment to their ultimate fate.

Fluoropolymers, a class to which polymers of methyl pentafluoromethacrylate belong, are characterized by the presence of carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest covalent bonds in organic chemistry, imparting exceptional thermal and chemical stability to these materials. bac-lac.gc.ca This stability, however, also results in extreme persistence in the environment. cswab.orgnih.gov

Once released, fluoropolymers are not expected to readily degrade through common environmental pathways such as hydrolysis, photolysis, or biodegradation. cswab.org Their high molecular weight and insolubility in water limit their mobility in soil and aquatic systems. However, physical weathering and other abrasive processes can break down larger polymer articles into smaller fragments, including microplastics and nanoplastics. cswab.org These smaller particles can be more widely dispersed in the environment. cswab.org

The potential for bioaccumulation and biodegradation of this compound polymers is closely linked to their physical and chemical properties. Generally, high molecular weight polymers are considered to have low bioavailability and are therefore not expected to bioaccumulate significantly in the tissues of organisms. epa.gov Their large size and insolubility in water prevent them from easily passing through biological membranes. epa.gov

However, the picture is more complex when considering the full lifecycle of these materials. As mentioned previously, the degradation of fluorinated polymers can release lower molecular weight PFAS compounds. nih.gov Some of these degradation products, such as certain PFCAs, are known to be bioaccumulative. researchgate.net Therefore, while the intact polymer may be of low concern for bioaccumulation, its degradation products could pose a risk to ecosystems. bac-lac.gc.ca

Human Health Toxicology Aspects

The evaluation of human health risks associated with this compound and its polymers involves assessing toxicity through laboratory studies, understanding potential exposure routes for workers, and examining the regulatory frameworks designed to protect public health.

Direct toxicological data specifically for this compound monomer and its homopolymer are limited in publicly available literature. Therefore, assessments often rely on data from structurally related methacrylate (B99206) compounds and other fluorinated polymers.

In Vitro Studies: Research on various methacrylate monomers has consistently demonstrated dose-dependent cytotoxicity in cell culture models. mdpi.comnih.govnih.govnih.gov Mechanisms of toxicity often involve the induction of oxidative stress, depletion of intracellular antioxidants like glutathione, and subsequent apoptosis or necrosis. mdpi.comresearchgate.net For instance, studies on human gingival fibroblasts and other cell lines have shown that methacrylate monomers can decrease cell viability, inhibit proliferation, and damage cell membranes. mdpi.comnih.gov

Investigations into fluorinated polymer nanoparticles have provided more specific insights. A study on trifluoroethyl aryl ether-based fluorinated poly(methyl methacrylate) nanoparticles found that their cytotoxicity was mild and inversely related to the fluorine content. researchgate.net Even at sublethal doses, these nanoparticles caused damage to the cell membrane's phospholipid bilayer, increased intracellular reactive oxygen species (ROS), and led to DNA damage and cell cycle arrest. researchgate.net Conversely, another study on thermoresponsive fluorinated polyacrylamides indicated they were less cytotoxic than the non-fluorinated analogue, poly(N-isopropylacrylamide). rsc.org

Summary of In Vitro Cytotoxicity Findings for Methacrylate-Related Compounds
Compound/MaterialCell LineObserved EffectsReference
Methacrylate Monomers (General)Human Gingival FibroblastsDecreased cell viability, induced oxidative stress, apoptosis, and necrosis. mdpi.comresearchgate.net
Methyl Methacrylate (MMA)V79 Fibroblast CellsDose-dependent inhibition of cell growth and decreased viable cell count. nih.gov
Methyl Methacrylate (MMA)L929, Balb/3T3, C3H10T1/2, MC3T3-E1 FibroblastsDose-dependent cytotoxicity, with varying sensitivity among cell lines (TC50 values from 1 to 34 mM/L). nih.gov
Fluorinated Poly(methyl methacrylate) NanoparticlesNot SpecifiedMild cytotoxicity, increased ROS, DNA damage, and cell cycle arrest. researchgate.net
Fluorinated PolyacrylamidesNot SpecifiedLower cytotoxicity compared to non-fluorinated poly(N-isopropylacrylamide). rsc.org

In Vivo Studies: Animal studies provide crucial information on the systemic effects of chemical exposure. An in vivo study assessing the toxicity of polytetrafluoroethylene (PTFE) microplastics in mice found no toxic changes after single or four-week repeated oral administration. mdpi.com The no-observed-adverse-effect-level (NOAEL) was established as 2000 mg/kg or more, suggesting low systemic toxicity for the intact polymer. mdpi.com Studies on methyl methacrylate have shown it can induce chromosomal aberrations in the bone marrow of rats. nih.gov The metabolism of methyl methacrylate primarily proceeds through hydrolysis by carboxylesterase. nih.gov

Workers in manufacturing and research settings may be exposed to this compound monomer via inhalation or dermal contact. laticrete.com Engineering controls and personal protective equipment are primary measures to minimize exposure. Good general ventilation, supplemented by local exhaust ventilation at the site of chemical release, is recommended. laticrete.com

Personal protective equipment should include:

Eye Protection: Safety glasses or chemical safety goggles. fishersci.com

Skin Protection: Appropriate chemical-resistant gloves and protective clothing. fishersci.com

Respiratory Protection: In cases where ventilation is inadequate or exposure limits may be exceeded, an approved respirator is necessary. fishersci.com

Standard industrial hygiene practices, such as washing hands before breaks and at the end of shifts and not eating or drinking in work areas, are essential. daikinchemicals.co.th While specific occupational exposure limits (OELs) for this compound have not been established, limits for related compounds provide a benchmark for risk assessment.

Occupational Exposure Limits (OELs) for Related Methacrylate Compounds
CompoundAgencyLimit (8-hour TWA)Short-Term Exposure Limit (STEL)Reference
Methyl MethacrylateOSHA (PEL)100 ppm (410 mg/m³)- nj.gov
Methyl MethacrylateNIOSH (REL)100 ppm (410 mg/m³)- nj.gov
Methyl MethacrylateACGIH (TLV)50 ppm (205 mg/m³)100 ppm (410 mg/m³) nj.gov
Methyl MethacrylateNetherlands160 mg/m³410 mg/m³ healthcouncil.nl

The use of fluorinated compounds, including polymers like those derived from this compound, in consumer products such as cosmetics has come under increasing regulatory scrutiny due to concerns about the persistence and potential toxicity of the broader PFAS class of chemicals. ceway.eu

European Union: The EU is actively working to restrict PFAS under its Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. ceway.eucoslaw.eu A comprehensive proposal submitted by five member states aims to limit the manufacture and use of thousands of PFAS, which would significantly impact their use in cosmetics. cosmeticsbusiness.com Several specific PFAS are already banned in cosmetics sold in the EU. coslaw.eu Notably, France has enacted a law banning the manufacture, import, and export of cosmetics containing PFAS, effective January 1, 2026. cosmeticsbusiness.comintertek.com

United States: On the federal level, the Modernization of Cosmetics Regulation Act of 2022 (MoCRA) has mandated that the Food and Drug Administration (FDA) assess the use and safety of PFAS in cosmetic products. fda.gov The FDA is required to publish a report on its findings by December 29, 2025. intertek.comfda.govcosmeticsdesign.com While a federal ban is not yet in place, several states have moved forward with their own legislation. cosmeticsdesign.com States such as California and Colorado have passed laws that will prohibit the manufacturing and sale of cosmetics containing intentionally added PFAS, with these bans taking effect in 2025. cosmeticsbusiness.comcosmeticsdesign.comsafecosmetics.org A challenge for regulatory compliance is the lack of a universally accepted definition of PFAS across different jurisdictions. cosmeticsdesign.com

Key Regulatory Actions on PFAS in Cosmetics
JurisdictionRegulation/ActKey ProvisionsEffective Date/StatusReference
European UnionREACH RegulationBroad restriction proposal under evaluation to limit over 10,000 PFAS compounds.Expected after 2026 ceway.eucoslaw.eucosmeticsbusiness.com
FranceNational Law (PFAS 2023-2027)Bans the manufacture, import, and export of cosmetics containing PFAS.January 1, 2026 cosmeticsbusiness.comintertek.com
United States (Federal)Modernization of Cosmetics Regulation Act (MoCRA)Requires FDA to assess the safety of PFAS in cosmetics and publish a report.Report due by Dec. 29, 2025 intertek.comfda.govcosmeticsdesign.com
California, USACA PFAS-FREE Cosmetics Act (AB 2771)Prohibits the manufacture, distribution, and sale of cosmetics with intentionally added PFAS.2025 cosmeticsbusiness.comsafecosmetics.org
Colorado, USAPerfluoroalkyl and Polyfluoroalkyl Chemicals Consumer Protection ActBans the sale of cosmetics with intentionally added PFAS.January 1, 2025 cosmeticsdesign.com

Development of Safer-by-Design Approaches for Fluorinated Monomers and Polymersresearchgate.net

The concept of "Safer-by-Design" (SbD) involves the deliberate consideration of potential human health and environmental impacts early in the design process of chemicals and materials to minimize toxicity and risk throughout their lifecycle. researchgate.netzenodo.org This proactive approach aims to prevent negative impacts by integrating safety considerations at the innovation stage, rather than managing risks after a product is developed. zenodo.org For fluorinated monomers and polymers, which are recognized for their extreme persistence, the SbD framework is critical for addressing concerns related to their production, use, and disposal. nih.govacs.orgrsc.org The focus is on innovating materials that are inherently safer while retaining desired functionalities, thereby supporting a transition towards a circular economy. zenodo.orgbme.hu

Key strategies in the development of safer fluorinated materials include designing for degradability, modifying molecular structures, and re-engineering manufacturing processes to eliminate hazardous substances. These approaches collectively aim to reduce the environmental footprint associated with this class of chemicals.

Designing for Enhanced Degradability

A significant advancement in Safer-by-Design for fluoropolymers is the development of materials with built-in degradation mechanisms. packaging-gateway.com Traditional fluoropolymers are characterized by the strength of the carbon-fluorine bond, which contributes to their extreme stability and persistence in the environment. youtube.com Recent research has focused on creating fluorinated polymers that can be broken down under specific conditions.

German researchers have successfully produced a new class of fluorinated polyesters by incorporating ester bonds into the polymer backbone. rsc.orgpackaging-gateway.com These ester linkages act as predetermined breaking points, facilitating degradation. packaging-gateway.com Remarkably, these novel fluorinated polymers have been shown to degrade up to 20 times faster than their non-fluorinated counterparts. rsc.orgpackaging-gateway.com This design not only addresses the issue of persistence but also enables a circular economy for fluorine, as the element can be recovered from the degraded material for reuse. rsc.orgpackaging-gateway.com

Table 1: Research Findings on Degradable Fluorinated Polyesters

Comparison of degradation rates and surface properties of newly designed fluorinated polyesters versus a non-fluorinated equivalent. Data sourced from research on copolyester films degraded in a NaOH/H₂O solution at 40°C. rsc.org

Polymer CompositionKey Structural FeatureTime for Complete Degradation (hours)Water Contact Angle (Hydrophobicity)
FPA/FPO (Fully Fluorinated)Fluorinated Anhydride and Fluorinated Oxide697.4°
FPA/PO (Partially Fluorinated)Fluorinated Anhydride and Propylene Oxide7290.5°
PA/PO (Non-Fluorinated)Phthalic Anhydride and Propylene Oxide14480.9°

Modification of Molecular Structure and Chain Length

Another core SbD strategy involves altering the fundamental molecular structure of fluorinated compounds to mitigate potential risks. This has prominently included the industry-wide shift from long-chain per- and polyfluoroalkyl substances (PFAS) to short-chain alternatives. epa.govmasscta.orgitrcweb.org

Short-Chain Alternatives: The transition away from long-chain chemicals like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) was driven by concerns over their bioaccumulation and toxicity. epa.govmst.dk Short-chain compounds were initially considered safer alternatives due to their lower potential for bioaccumulation. mst.dk However, subsequent research has revealed that some short-chain substances may present their own toxicological challenges. foodpackagingforum.orgewg.org For instance, studies on 6:2 fluorotelomer alcohol (6:2 FTOH), a common short-chain compound, have indicated that its health risks may have been underestimated. foodpackagingforum.orgewg.org This underscores the necessity of a thorough and continuous evaluation process within the SbD framework.

Side-Chain Fluorinated Polymers: An alternative design involves attaching fluorinated side chains to a non-fluorinated polymer backbone. nih.gov This approach allows for the tuning of surface properties while potentially altering the environmental fate of the material compared to polymers with a fully fluorinated backbone. acs.org However, a critical consideration is the potential for these side chains to degrade and release non-polymeric PFAS into the environment. nih.govacs.org

Re-engineering Polymerization Processes

A significant portion of the environmental and health concerns associated with fluoropolymers stems not from the final polymer itself, but from the chemicals used during its manufacture. nih.govepa.gov The use of fluorinated polymer processing aids (PPAs), such as PFOA, during emulsion polymerization has led to widespread environmental contamination. nih.gov

A key Safer-by-Design innovation is the move towards manufacturing processes that eliminate the need for these problematic substances. youtube.comnih.gov This includes:

Adoption of Non-Fluorinated Surfactants: Major producers have developed and implemented non-fluorinated surfactants (also known as polymerization aids) to replace legacy PFAS in the emulsion polymerization of key fluoropolymers. nih.gov

Alternative Polymerization Methods: For certain fluoropolymers, such as granular polytetrafluoroethylene (PTFE), suspension polymerization can be used, which does not require PFAS-based processing aids. nih.govacs.org

By focusing on the entire lifecycle, from monomer design and polymerization methods to end-of-life considerations, the Safer-by-Design approach provides a comprehensive framework for developing the next generation of fluorinated materials with improved environmental and health profiles.

Table 2: Comparison of Fluoropolymer Design and Lifecycle Approaches

A summary of the shift from traditional methods to Safer-by-Design (SbD) principles in the context of fluorinated polymers.

Lifecycle AspectTraditional ApproachSafer-by-Design (SbD) Approach
Persistence High persistence is accepted as an inherent property.Design for controlled degradation (e.g., incorporating ester bonds). rsc.orgpackaging-gateway.com
End-of-Life Primarily landfill or incineration. rsc.orgEnable chemical recycling and fluorine recovery. rsc.orgpackaging-gateway.com
Processing Aids Use of long-chain fluorinated surfactants (e.g., PFOA). nih.govnih.govUse of non-fluorinated surfactants or alternative polymerization techniques. nih.govnih.gov
Monomer/Oligomer Concerns Focus on performance, with less emphasis on potential for release and toxicity of residuals.Selection of monomers with lower toxicity and bioaccumulation potential; minimizing residual impurities. zenodo.org

Computational Chemistry and Modeling of Methyl Pentafluoromethacrylate Systems

Molecular Dynamics Simulations of Polymer Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to compute the equilibrium and dynamical properties of materials by solving the classical equations of motion for a system of atoms and molecules. mdpi.comrsc.org For poly(methyl pentafluoromethacrylate), all-atom MD simulations can provide a detailed picture of the polymer's behavior in amorphous states, melts, or in solution, linking its chemical structure to macroscopic properties. rsc.orgrsc.org

MD simulations of polymer systems typically involve the following steps:

Model Construction : An initial configuration of polymer chains is constructed within a simulation cell. For PMPFMA, this would involve building chains with the correct tacticity (isotactic, syndiotactic, or atactic) and placing them in a simulation box, often along with solvent molecules if applicable. nih.gov

Force Field Selection : A suitable force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used for polymers and can be parameterized for fluorinated compounds.

Equilibration : The system is brought to the desired temperature and pressure (e.g., using NPT or NVT ensembles) and allowed to relax into a stable, equilibrium state. This step is crucial for ensuring that the calculated properties are representative of the system at thermal equilibrium. nih.gov

Production Run : After equilibration, the simulation is run for an extended period to sample the system's configurations over time. Atomic trajectories are saved and used to calculate various structural, thermodynamic, and dynamic properties.

Detailed Research Findings from Analogous Systems:

Studies on poly(methyl methacrylate) (PMMA) and other fluorinated polymers demonstrate the utility of MD simulations. For PMMA, simulations have been used to investigate the glass transition temperature (Tg), chain dimensions, and local dynamics. rsc.org These simulations reveal how stereochemistry (tacticity) affects backbone and side-group motion, with syndiotactic PMMA showing higher effective torsional barriers compared to the isotactic form. rsc.org For PMPFMA, MD could similarly elucidate how the bulky and highly electronegative pentafluorophenyl group influences chain stiffness, packing, and segmental dynamics, which are key determinants of its thermal and mechanical properties.

Simulations of other fluorinated methacrylate (B99206) block copolymers have shown that the length and nature of the fluorinated side chain greatly influence surface properties. cmu.edu MD can be used to model this surface segregation phenomenon, calculating properties like surface tension and the orientation of fluorinated groups at interfaces. For PMPFMA, simulations could predict its surface energy and its tendency to form low-energy, non-adhesive surfaces.

Table 1: Typical Properties Investigated via MD Simulations for PMPFMA
Property CategorySpecific PropertyRelevance to PMPFMA
ThermodynamicGlass Transition Temperature (Tg)Predicts the transition from a rigid, glassy state to a more flexible, rubbery state, defining its operational temperature range.
StructuralRadius of Gyration (Rg)Measures the overall size and conformation of polymer chains in a melt or solution.
StructuralRadial Distribution Function (g(r))Describes the local packing and arrangement of polymer chains and side groups.
DynamicMean Squared Displacement (MSD)Characterizes the translational motion of polymer chains and is used to calculate diffusion coefficients.
DynamicTorsional Autocorrelation FunctionAnalyzes the local relaxation and dynamics of backbone and side-chain dihedral angles. rsc.org

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Polymer Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly valuable for studying the reactivity of monomers and the properties of the resulting polymer structures at a fundamental electronic level. For this compound, DFT calculations can predict its propensity to polymerize and provide insights into the electronic characteristics of the polymer chain.

DFT studies on the methyl methacrylate (MMA) monomer have highlighted the impact of conformation (cis- vs. trans-) on its electronic and optical properties. nih.govmatilda.science Such calculations typically involve optimizing the molecule's geometry and then computing a range of electronic descriptors. These calculations are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net

Key applications of DFT for the this compound monomer include:

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is essential for predicting how the monomer will interact with initiators and other molecules during polymerization.

Global Reactivity Descriptors : Derived from FMO energies, these descriptors quantify aspects of reactivity. Key descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). nih.gov These parameters help in comparing the reactivity of different monomers under similar conditions.

For the poly(this compound) polymer, DFT can be used to calculate the properties of small oligomers (e.g., dimers, trimers) to understand how the electronic structure evolves with chain growth. These calculations can reveal how the pentafluorophenyl groups interact with each other and influence the polymer backbone's electronic properties, such as its band gap.

Table 2: Global Reactivity Descriptors from DFT and Their Significance
DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests easier electronic excitation and higher reactivity. researchgate.net
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system. nih.gov
Chemical Hardness (η)(ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution or charge transfer. nih.gov
Electrophilicity Index (ω)μ2 / (2η)Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of molecules with their physical properties or biological activities, respectively. nih.gov For PMPFMA, QSPR modeling can be a highly efficient approach to predict key material properties without the need for extensive experimentation or computationally demanding simulations. mdpi.com

The development of a QSPR model involves several key steps:

Data Set Collection : A dataset of polymers with known properties is assembled. For PMPFMA, this would ideally include a series of related fluorinated (meth)acrylates.

Descriptor Calculation : Numerical descriptors that encode the structural features of the polymer repeating units are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, number of fluorine atoms) to more complex topological, geometrical, or quantum-chemical descriptors derived from DFT calculations.

Model Building and Validation : A mathematical model is created to link the descriptors to the property of interest using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms. The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

Application to Fluorinated Polymers:

Table 3: Example of a QSPR Data Structure for Fluorinated Methacrylates
PolymerDescriptor 1 (e.g., Fluorine Content wt%)Descriptor 2 (e.g., Molecular Weight of Side Chain)Predicted Property (e.g., Water Contact Angle °)
Poly(trifluoroethyl methacrylate)47.6%83 g/mol~90°
Poly(heptafluorobutyl methacrylate)59.8%183 g/mol~115°
Poly(this compound)~36%167 g/molModel would predict this value

Machine Learning Approaches in Polymer Design and Reaction Prediction

Machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of polymer properties and the optimization of reaction conditions, accelerating the discovery of new materials. llnl.govmdpi.com For a complex system like PMPFMA, ML models can uncover intricate structure-property relationships from large datasets that are not immediately obvious through traditional analysis. gatech.edu

ML in Polymer Property Prediction:

The ML workflow for polymer property prediction typically involves training a model on a dataset of known polymers and their properties. arxiv.org

Data Representation : A critical step is converting the polymer structure into a machine-readable format. This is often done using "fingerprinting" techniques that transform the chemical structure of the repeating unit into a numerical vector. gatech.edu

Model Training : Various ML algorithms, such as artificial neural networks (ANNs), random forests, or gradient boosting machines, are trained on the fingerprinted data to learn the mapping between the polymer structure and its properties. mdpi.comarxiv.org

Prediction : Once trained, the model can make near-instantaneous predictions for new, un-synthesized polymer candidates, allowing for high-throughput virtual screening. llnl.govgatech.edu

For PMPFMA, an ML model could be trained on a database of fluoropolymers to predict properties like its glass transition temperature, dielectric constant, or solubility in different solvents. Platforms like Polymer Genome demonstrate the power of this approach, offering pre-trained models for predicting dozens of polymer attributes. gatech.edu

ML in Reaction Prediction:

Beyond property prediction, ML is also being applied to predict the outcomes of chemical reactions, including polymerizations. arxiv.org By training on vast databases of published chemical reactions, ML models can learn to predict the most likely product of a given set of reactants and reagents under specific conditions. For the synthesis of this compound or its polymerization, ML could help optimize reaction conditions (e.g., initiator concentration, temperature, solvent) to achieve a target molecular weight and narrow molecular weight distribution, reducing the need for extensive trial-and-error experimentation.

Table 4: Illustrative Machine Learning Workflow for PMPFMA Property Prediction
StepDescriptionExample for PMPFMA
1. Data AcquisitionCollect data on various fluoropolymers from literature, experiments, or computational databases. gatech.eduA database of 500 fluoropolymers with their measured glass transition temperatures (Tg).
2. FeaturizationConvert polymer repeating unit structures into numerical feature vectors (fingerprints). gatech.eduRepresent the this compound monomer unit as a 1024-bit Morgan fingerprint.
3. Model TrainingTrain an ML algorithm (e.g., Neural Network) on the feature vectors and corresponding properties. mdpi.comThe model learns the relationship between the fluoropolymer fingerprints and their Tg values.
4. Prediction & DesignUse the trained model to predict the properties of new, hypothetical polymers. llnl.govThe model predicts the Tg of a novel copolymer containing this compound units.

Emerging Research Directions and Future Outlook

Sustainable Synthesis and Recycling of Fluorinated Methacrylate (B99206) Polymers

The exceptional stability of the carbon-fluorine bond, while beneficial for performance, presents environmental challenges, as many fluorinated polymers are highly persistent. rsc.org This has led to concerns about "forever chemicals" like certain per- and polyfluoroalkyl substances (PFAS), prompting a shift towards sustainable polymer design. rsc.orgpackaging-gateway.com

Current research is actively exploring the synthesis of fluorinated polymers with built-in mechanisms for degradation and recycling. rsc.org A promising strategy involves incorporating cleavable linkages, such as ester bonds, into the polymer backbone. packaging-gateway.com For instance, researchers have developed a new class of fluorinated polyesters that degrade significantly faster—up to 20 times quicker—than their non-fluorinated counterparts. rsc.orgpackaging-gateway.com This approach not only facilitates degradation but also allows for the recovery of fluorine, which can be reused in the synthesis of new chemicals, paving the way for a circular fluorine economy. rsc.orgpackaging-gateway.com

Another key area is the development of advanced recycling technologies for methacrylate-based polymers. While mechanical recycling is suitable for clean, single-type polymer waste, chemical recycling methods like pyrolysis and depolymerization offer greater versatility. optica.orgirantypist.comsustainableplastics.com Pyrolysis, or thermal cracking in an inert atmosphere, can break down polymers into their constituent monomers or other valuable hydrocarbons. irantypist.com For polymethyl methacrylate (PMMA), a structural analogue of polymethyl pentafluoromethacrylate, next-generation depolymerization processes are being refined to achieve high yields of the recycled monomer (rMMA) with purity comparable to virgin material. sustainableplastics.comresearchgate.net These technologies are crucial for handling mixed and contaminated waste streams, transforming them back into high-quality feedstock for new polymers. sustainableplastics.com

ApproachDescriptionKey AdvantagesRelevant Research Findings
Degradable Polymer Design Incorporation of intentionally weak links (e.g., ester bonds) into the fluoropolymer backbone to facilitate controlled degradation.- Enables chemical recycling and breakdown under specific conditions.
  • Allows for the recovery and reuse of fluorine. packaging-gateway.com
  • Reduces environmental persistence.
  • New fluorinated polyesters show up to 20 times faster degradation than non-fluorinated equivalents. rsc.org
    Chemical Recycling (Pyrolysis) Thermal degradation of the polymer in the absence of oxygen to recover monomers or other chemical feedstocks. irantypist.com- Can handle mixed and contaminated polymer waste.
  • High potential for monomer recovery, enabling a closed-loop system. researchgate.net
  • Efficient for PMMA, with processes being optimized in reactors like fluidized beds for high-quality monomer yield. irantypist.comresearchgate.net
    Bio-based Synthesis Using biological systems, such as genetically engineered bacteria, to produce fluorinated polymers from specific fluorine-containing feedstocks.- Potential for more sustainable and environmentally friendly production routes.
  • Moves away from traditional petrochemical-based synthesis.
  • Genetically modified bacteria have been engineered to digest fluorine compounds and synthesize fluorinated bioplastics. chemistryworld.com

    Integration of this compound in Smart Materials and Responsive Systems

    The unique physicochemical properties imparted by fluorine atoms—such as high thermal stability, chemical inertness, and low surface energy—make polymers of this compound excellent candidates for the development of smart materials. nih.gov These materials are designed to respond in a controlled and predictable way to external stimuli, such as changes in temperature, pH, or light, or upon interaction with specific molecules. nih.govnih.gov

    Fluorinated stimuli-responsive polymers are at the forefront of innovation in biomedical diagnostics and therapies. nih.govacs.org For example, they are being developed as advanced tracers for ¹⁹F Magnetic Resonance Imaging (MRI). nih.govresearchgate.net In these systems, the polymer's properties can be designed to change in response to pathological conditions (e.g., oxidative stress or specific pH levels in a tumor microenvironment), triggering a change in the ¹⁹F MRI signal. nih.govacs.org This allows for the visualization and monitoring of disease processes. The stimuli can induce changes in the polymer's self-assembly, hydrophilicity, or degradation, which in turn affects the MRI signal, creating "on/off" switchable tracers. nih.govrsc.org

    Beyond biomedical imaging, the integration of fluorinated methacrylates into smart systems extends to sensors, actuators, and responsive coatings. The stability and hydrophobicity of these polymers make them suitable for creating robust surfaces that can change their properties, such as wettability or adhesion, on demand. nih.gov For instance, copolymers incorporating fluorinated monomers can be used to create surfaces with both water- and oil-repellent properties for self-cleaning and anti-fouling applications. nih.govresearchgate.net

    StimulusPolymer ResponsePotential Application
    Temperature Phase transition, change in solubility (e.g., Lower Critical Solution Temperature - LCST), or self-assembly/disassembly of nanoparticles. nih.gov- "On/off" switchable 19F MRI contrast agents. rsc.org
  • Temperature-responsive drug delivery systems.
  • pH Changes in polymer conformation, swelling of hydrogels, or cleavage of acid-labile bonds. nih.gov- Targeted drug release in acidic tumor environments.
  • pH-responsive sensors.
  • Specific Molecules/Ions Binding-induced changes in polymer structure or signaling.- Biosensors for detecting specific biomarkers.
  • Responsive systems for capturing environmental contaminants.
  • Oxidative Stress Degradation or structural change of the polymer in response to reactive oxygen species. nih.gov- Imaging probes for detecting inflammation or cancer. acs.org

    High-Throughput Experimentation and Data-Driven Research in Polymer Science

    The traditional, trial-and-error approach to polymer development is being replaced by more efficient, data-driven methodologies. High-throughput experimentation (HTE) and machine learning (ML) are revolutionizing the discovery, synthesis, and optimization of new polymers, including complex fluorinated systems. polymer-search.commrs-j.org

    HTE platforms utilize automated and parallel synthesis robots to rapidly create large libraries of polymers under a wide range of conditions. mrs-j.org This allows researchers to explore a vast experimental space quickly and efficiently. When combined with rapid screening techniques, HTE can significantly accelerate the identification of polymers with desired properties. mrs-j.orgrsc.org For instance, automated parallel synthesizers can be used to optimize polymerization conditions or screen for new catalyst systems. mrs-j.org

    Machine learning and artificial intelligence (AI) are becoming indispensable tools in polymer science. researchgate.netacs.org By training algorithms on existing data from past experiments and computational simulations, ML models can predict the properties of a polymer based on its chemical structure and synthesis conditions. polymer-search.comacs.org This predictive capability saves immense time and resources by guiding researchers toward the most promising candidates before they are ever synthesized in a lab. polymer-search.com ML is being applied to:

    Material Discovery: Generative models can propose novel polymer structures with specific target properties, such as high thermal stability or a desired refractive index. polymer-search.com

    Process Optimization: ML algorithms can analyze real-time data from manufacturing processes to optimize parameters like temperature and pressure, leading to improved yields and product quality. polymer-search.com

    Property Prediction: Quantitative Structure-Property Relationship (QSPR) models establish correlations between a polymer's molecular features and its macroscopic performance. acs.org

    These data-driven approaches are particularly valuable for fluorinated polymers, where the complex interplay of fluorine's effects on polymer properties can be difficult to predict intuitively. By combining fundamental chemistry with advanced data analytics, researchers aim to design the next generation of sustainable and high-performance fluorinated materials more efficiently. nsf.gov

    Stage of Polymer R&DRole of High-Throughput & Data-Driven MethodsExample Application
    Design & Discovery Machine learning models predict properties and suggest novel polymer structures. polymer-search.comacs.orgUsing AI to design new fluorinated polymers with optimal dielectric constants for electronics. nsf.gov
    Synthesis Automated platforms perform parallel polymerizations to screen variables like catalysts, solvents, and temperatures. mrs-j.orgRapidly screening conditions for the controlled polymerization of this compound.
    Characterization & Screening High-throughput analytical techniques (e.g., automated NMR, GPC) rapidly analyze polymer libraries. rsc.orgAutomated analysis of molecular weight and monomer conversion for hundreds of polymerization reactions. rsc.org
    Process Optimization ML algorithms analyze manufacturing data to optimize reaction conditions and improve product consistency. polymer-search.comReal-time adjustment of temperature and pressure in a polymerization reactor to maximize yield.

    Advanced Characterization Techniques for Complex Fluorinated Polymer Architectures

    A deep understanding of the structure-property relationships in fluorinated polymers requires a suite of advanced characterization techniques. The unique presence of fluorine atoms necessitates specialized analytical approaches to fully elucidate polymer architecture from the molecular to the macroscopic level. researchgate.net

    Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the microstructure of fluorinated polymers. ubc.ca

    ¹⁹F NMR: This technique is exceptionally sensitive to the local chemical environment of the fluorine nucleus. It provides detailed information on monomer sequencing, stereochemistry (tacticity), and the presence of defects or end-groups in the polymer chain. researchgate.netacs.org

    Solid-State NMR: For insoluble or crystalline polymers, solid-state NMR can differentiate between rigid crystalline domains and more mobile amorphous regions, providing insights into the material's phase morphology. nih.gov

    Microscopy and Scattering Techniques are essential for visualizing the morphology and hierarchical structure of fluorinated polymers.

    Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These methods provide high-resolution images of the surface topography and morphology of polymer films and materials. cambridge.orgaip.org They can reveal features such as phase separation in copolymers or the structure of self-assembled domains. cambridge.org

    X-ray Scattering (WAXS/SAXS): Wide-angle and small-angle X-ray scattering are used to probe the crystalline structure and larger-scale ordering (e.g., lamellar structures or nanoparticle arrangements) within the polymer.

    Spectroscopic and Thermal Analysis provides information on chemical composition and material properties.

    X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information, making it ideal for analyzing the surface chemistry of fluorinated polymer coatings. researchgate.netaip.org

    Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups within the polymer structure. researchgate.net

    Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) evaluates the thermal stability and decomposition profile of the polymer. researchgate.net

    TechniqueAbbreviationPrimary Information Obtained for Fluorinated Polymers
    Nuclear Magnetic Resonance SpectroscopyNMRMonomer sequence, tacticity, chain defects, end-group analysis, molecular mobility. researchgate.netacs.orgnih.gov
    X-ray Photoelectron SpectroscopyXPSSurface elemental composition and chemical bonding states. researchgate.netaip.org
    Scanning Electron MicroscopySEMSurface morphology, microstructure, and phase separation. cambridge.org
    Atomic Force MicroscopyAFMHigh-resolution surface topography and nanostructure. aip.org
    Differential Scanning CalorimetryDSCGlass transition temperature (Tg), melting point (Tm), crystallinity. researchgate.net
    Thermogravimetric AnalysisTGAThermal stability and decomposition temperature. researchgate.net
    Fourier Transform Infrared SpectroscopyFTIRIdentification of functional groups and chemical bonds. researchgate.net

    Q & A

    Q. What are the key considerations for synthesizing methyl pentafluoromethacrylate (MPFMA) with high purity?

    Methodological Answer:

    • Synthesis Protocol : Use free-radical polymerization inhibitors (e.g., hydroquinone) during esterification to prevent premature polymerization. Maintain an inert atmosphere (N₂ or Ar) to avoid oxidation side reactions .
    • Purification : Distill under reduced pressure (boiling point: 94–95°C) and validate purity via gas chromatography (GC) with flame ionization detection (FID). Use internal standards (e.g., methyl methacrylate) to calibrate retention times .
    • Safety : Conduct reactions in a fume hood due to MPFMA’s respiratory irritant properties (H335) and use PPE (gloves, goggles) to prevent skin/eye contact .

    Q. How can researchers characterize MPFMA’s structural and thermal properties?

    Methodological Answer:

    • Structural Analysis :
    • NMR : Use ¹⁹F NMR (δ range: -70 to -80 ppm for CF₃ groups) and ¹H NMR (δ 3.8 ppm for methoxy group) to confirm fluorinated backbone and ester functionality .
    • FTIR : Identify C=O stretching (~1730 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹) .
      • Thermal Stability : Perform thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min) to determine decomposition onset (~200°C) and compare with non-fluorinated analogs .

    Q. What safety protocols are critical when handling MPFMA in laboratory settings?

    Methodological Answer:

    • Storage : Store in amber glass vials at 4°C to inhibit photodegradation and polymerization. Add stabilizers (e.g., 50 ppm MEHQ) for long-term storage .
    • Waste Disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) to hydrolyze esters, then dispose per local regulations for fluorinated waste .

    Advanced Research Questions

    Q. How can MPFMA’s copolymerization kinetics be systematically studied?

    Methodological Answer:

    • Experimental Design :
    • Use differential scanning calorimetry (DSC) to monitor heat flow during copolymerization with styrene or acrylates. Vary initiator (e.g., AIBN) concentrations (0.1–1.0 wt%) and track conversion via exothermic peaks .
    • Analyze reactivity ratios (e.g., Fineman-Ross method) using monomer feed ratios (MPFMA:MMA = 1:1 to 1:4) and characterize copolymers via size-exclusion chromatography (SEC) .
      • Data Interpretation : Compare experimental reactivity ratios with computational predictions (e.g., DFT-based Q-e scheme) to resolve discrepancies in copolymer composition .

    Q. What methodologies optimize MPFMA-based surfaces for low adhesion or hydrophobicity?

    Methodological Answer:

    • Surface Engineering :
    • Fabricate thin films via spin-coating (2000–4000 rpm) and anneal at 80°C to enhance fluorinated group alignment.
    • Quantify hydrophobicity using contact angle goniometry (θ > 110° for water) and correlate with XPS data (F/C atomic ratio > 1.5) .
      • Controlled Architecture : Synthesize block copolymers (e.g., MPFMA-b-PMMA) via RAFT polymerization to study microphase separation via AFM or SAXS .

    Q. How can researchers resolve contradictions in MPFMA’s reported toxicity data?

    Methodological Answer:

    • Toxicological Profiling :
    • Conduct in vitro assays (e.g., MTT on human keratinocytes) using freshly prepared MPFMA solutions (<24h old) to avoid degradation artifacts. Compare results with legacy data from EPA’s perfluoroalkyl assessments .
    • Use LC-MS/MS to quantify residual monomers in polymerized samples, as impurities may skew toxicity results .
      • Environmental Impact : Apply OECD Test Guideline 301 for biodegradability and use Daphnia magna assays to assess aquatic toxicity .

    Q. What computational tools predict MPFMA’s reactivity in radical polymerization?

    Methodological Answer:

    • Molecular Modeling :
    • Perform DFT calculations (B3LYP/6-31G*) to estimate bond dissociation energies (BDEs) for C-F vs. C-H bonds, explaining MPFMA’s slower propagation rates versus methyl methacrylate .
    • Validate predictions with experimental EPR data to detect radical intermediates during polymerization .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.